2-Hexyl-1-decanol-d3
Description
Properties
CAS No. |
1246820-61-0 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
245.465 |
IUPAC Name |
10,10,10-trideuterio-2-hexyldecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3/i1D3 |
InChI Key |
XULHFMYCBKQGEE-FIBGUPNXSA-N |
SMILES |
CCCCCCCCC(CCCCCC)CO |
Synonyms |
2-Hexyldecanol-d3; 2-Hexyldecyl Alcohol-d3; Exxal 16-d3; Guerbet C16-d3; Guerbet Hexadecanol-d3; Guerbitol 16-d3; Isofol 16-d3; Jarcol I 16-d3; NJCOL 160BR-d3; NJCOL 160BRA-d3; NSC 2399-d3; Rilanit G 16-d3; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexyl-1-decanol-d3 typically involves the deuteration of 2-Hexyl-1-decanol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent quality and yield. The deuterated compound is then purified using distillation or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-1-decanol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 2-Hexyl-decanoic acid.
Reduction: 2-Hexyl-decane.
Substitution: 2-Hexyl-1-decanoyl chloride.
Scientific Research Applications
2-Hexyl-1-decanol-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) due to the presence of deuterium atoms.
Biology: The compound is used in studies involving lipid metabolism and membrane dynamics.
Medicine: It is employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: The compound is used as a solvent and intermediate in the synthesis of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hexyl-1-decanol-d3 involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with lipid membranes, affecting their fluidity and permeability.
Pathways Involved: It influences lipid metabolism pathways, including the synthesis and degradation of fatty acids and other lipids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
To contextualize 2-hexyl-1-decanol-d3, the following compounds are compared based on structural features, isotopic labeling, and applications:
Stability and Detection Limits
- Thermal Stability: Deuterated alcohols like this compound exhibit enhanced thermal stability in GC-MS compared to non-deuterated analogs, reducing degradation during vaporization .
- Detection Sensitivity: In MS, the deuterium isotopic cluster of this compound allows for lower detection limits (sub-ng/mL) compared to non-labeled alcohols, which often suffer from matrix effects .
Research Findings and Industrial Relevance
- Pharmaceutical Research: this compound is used to trace lipid-soluble drug metabolites due to its compatibility with organic extraction protocols .
- Environmental Science: Its non-deuterated counterpart, 2-hexyl-1-decanol, is a surfactant intermediate; deuterated versions aid in biodegradation pathway studies .
Notes
- Synthetic Challenges: Deuterium incorporation at specific positions (e.g., terminal methyl groups) necessitates specialized catalytic deuteration techniques, increasing production costs compared to non-labeled analogs .
Q & A
Q. What safety protocols should researchers follow when handling deuterated alcohols like 2-Hexyl-1-decanol-d3?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile or neoprene gloves certified under EN 374 standards to prevent dermal exposure. Perform a glove compatibility test using ASTM F739 guidelines to ensure chemical resistance .
- Ventilation: Conduct experiments in a fume hood with a minimum airflow velocity of 0.5 m/s to mitigate inhalation risks. For large-scale synthesis, implement local exhaust ventilation (LEV) systems .
- Environmental Controls: Avoid discharge into drains; use secondary containment trays to prevent environmental contamination. Monitor waste disposal per EPA guidelines for deuterated organics .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR (400 MHz, CDCl₃) to confirm deuterium incorporation. The absence of specific proton signals (e.g., -OH at δ 1.5 ppm) and isotopic splitting patterns validate deuteration.
- Mass Spectrometry (MS): Employ high-resolution ESI-MS to detect the molecular ion cluster ([M+H]⁺) and verify isotopic purity (>98% d3). Compare fragmentation patterns with non-deuterated analogs for structural confirmation .
- Chromatography: Utilize reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Retention time shifts relative to non-deuterated compounds indicate isotopic effects .
Q. How should researchers design a synthesis protocol for this compound?
Methodological Answer:
- Deuterium Source: Use deuterated reagents (e.g., D₂O, NaBD₄) in reduction steps. For example, reduce 2-hexyl-1-decanone-d3 with NaBD₄ in anhydrous THF under argon to retain isotopic integrity.
- Purification: Perform column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in deuterated solvents (e.g., CDCl₃) to minimize proton exchange. Monitor deuterium retention via FT-IR (C-D stretch ~2200 cm⁻¹) .
Advanced Research Questions
Q. How does deuterium substitution influence the physical and chemical properties of this compound?
Methodological Answer:
- Thermodynamic Stability: Measure melting/boiling points using differential scanning calorimetry (DSC). Expect a 1–3°C increase in melting point due to isotopic mass effects.
- Reactivity: Compare reaction kinetics (e.g., esterification with acetic anhydride) between deuterated and non-deuterated analogs. Use Arrhenius plots to quantify kinetic isotope effects (KIE ≈ 2–3 for C-D vs. C-H bonds) .
- Solubility: Conduct phase-solubility studies in D₂O and H₂O to assess deuterium’s impact on hydrophobicity. Use UV-Vis spectroscopy to quantify partitioning coefficients .
Q. How can researchers resolve contradictions in spectral data for deuterated compounds?
Methodological Answer:
- Triangulation: Cross-validate NMR, MS, and IR data. For example, conflicting ¹H-NMR signals may arise from residual protons; use deuterium-depleted solvents and degas samples to reduce interference .
- Error Analysis: Apply statistical methods (e.g., Monte Carlo simulations) to quantify uncertainty in isotopic purity measurements. Use principal component analysis (PCA) to identify outlier data points in spectral datasets .
- Collaborative Validation: Share raw data with third-party labs for independent replication. Platforms like NIST’s Chemistry WebBook provide reference spectra for benchmarking .
Q. What experimental designs are optimal for studying isotopic effects in metabolic pathways using this compound?
Methodological Answer:
- Tracer Studies: Administer this compound to in vitro cell cultures (e.g., hepatocytes) and track metabolites via LC-MS/MS. Use stable isotope-resolved metabolomics (SIRM) to map deuterium incorporation into downstream lipids .
- Kinetic Modeling: Develop compartmental models to quantify deuterium retention rates. Fit data to Michaelis-Menten equations adjusted for KIE in enzymatic reactions (e.g., alcohol dehydrogenases) .
- Control Experiments: Include non-deuterated controls and use deuterium-free growth media to isolate isotopic effects from biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
